Sulfuriodidic acid

Description

Sulfuric acid (H₂SO₄) is a highly corrosive, dense, and oily liquid, widely recognized as one of the most industrially significant chemicals. It is a diprotic acid with two dissociation steps:

- First dissociation: $ \text{H}2\text{SO}4 \rightarrow \text{H}^+ + \text{HSO}_4^- $ (pKa₁ ≈ -3)

- Second dissociation: $ \text{HSO}4^- \rightarrow \text{H}^+ + \text{SO}4^{2-} $ (pKa₂ ≈ 1.99) .

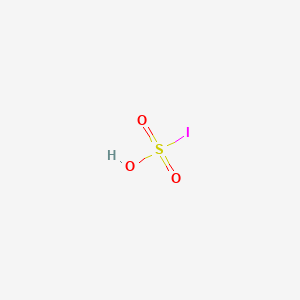

Its molecular structure consists of a central sulfur atom bonded to four oxygen atoms (two hydroxyl groups and two double-bonded oxygens). Sulfuric acid is hygroscopic, reacts violently with water, and is a potent oxidizing agent. Applications span fertilizer production (50% of global use), petroleum refining, wastewater processing, and battery manufacturing .

Properties

CAS No. |

130728-82-4 |

|---|---|

Molecular Formula |

HIO3S |

Molecular Weight |

207.98 g/mol |

IUPAC Name |

sulfuroiodidic acid |

InChI |

InChI=1S/HIO3S/c1-5(2,3)4/h(H,2,3,4) |

InChI Key |

WMGWLIAIMDFMIQ-UHFFFAOYSA-N |

Canonical SMILES |

OS(=O)(=O)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfuriodidic acid would likely involve the direct combination of sulfur and iodine under controlled conditions. One possible method could be the reaction of sulfur dioxide with iodine in the presence of water to form this compound. The reaction might proceed as follows:

SO2+I2+H2O→H2SO3I2

Industrial Production Methods

Industrial production of this compound would require large-scale synthesis methods, potentially involving the use of catalysts to enhance the reaction rate and yield. The process would need to be optimized for safety and efficiency, considering the reactive nature of both sulfur and iodine.

Chemical Reactions Analysis

Types of Reactions

Sulfuriodidic acid would likely undergo various types of chemical reactions, including:

Oxidation: The compound could be oxidized to form higher oxidation state products.

Reduction: It might be reduced to form lower oxidation state products.

Substitution: The iodine atoms could be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. The reactions would typically be carried out under controlled temperature and pressure conditions to ensure safety and efficiency.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfuric acid and iodine, while reduction could produce sulfur dioxide and hydrogen iodide.

Scientific Research Applications

Sulfuriodidic acid could have various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and analytical chemistry.

Biology: Potential use in biochemical assays and studies involving sulfur and iodine metabolism.

Medicine: Investigating its potential as an antimicrobial or antiviral agent.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sulfuriodidic acid would involve its interaction with molecular targets and pathways in chemical and biological systems. The compound might act as an oxidizing or reducing agent, depending on the specific conditions. Its effects would be mediated through the formation and breaking of chemical bonds, leading to the desired products or outcomes.

Comparison with Similar Compounds

Sulfurous Acid (H₂SO₃)

Molecular Formula : H₂SO₃

Structure : A sulfur atom bonded to three oxygen atoms (one hydroxyl, two double-bonded) and one hydroxyl group. Less stable than H₂SO₄, decomposing into SO₂ and H₂O .

| Property | Sulfuric Acid (H₂SO₄) | Sulfurous Acid (H₂SO₃) |

|---|---|---|

| Acidity (pKa) | pKa₁: -3; pKa₂: 1.99 | pKa₁: 1.85; pKa₂: 7.2 |

| Stability | Stable at room temperature | Unstable; decomposes readily |

| Applications | Fertilizers, batteries | Reducing agent, disinfectant |

| Reactivity | Strong oxidizer | Mild reducing agent |

| Safety | Highly corrosive (UN 1830) | Irritant (UN 1833) |

Sulfurous acid is weaker and less industrially prevalent but finds niche uses in bleaching and food preservation .

Sulfamic Acid (NH₂SO₃H)

Molecular Formula : NH₂SO₃H

Structure : A sulfonic acid derivative with an amine group replacing one hydroxyl group of H₂SO₄. Solid at room temperature .

| Property | Sulfuric Acid (H₂SO₄) | Sulfamic Acid (NH₂SO₃H) |

|---|---|---|

| Acidity (pKa) | pKa₁: -3 | pKa: ~1.0 |

| Physical State | Liquid | Crystalline solid |

| Applications | Industrial synthesis | Descaling agents, herbicides |

| Reactivity | Reacts violently with water | Mild reactivity; non-oxidizing |

| Safety | Severe burns | Low toxicity (Reactivity 0) |

Sulfamic acid is less corrosive, making it safer for household cleaning and boiler maintenance .

Fluorosulfonic Acid (HSO₃F)

Molecular Formula : HSO₃F

Structure : Similar to H₂SO₄ but with a fluorine atom replacing one hydroxyl group. A superacid with exceptional protonating ability .

| Property | Sulfuric Acid (H₂SO₄) | Fluorosulfonic Acid (HSO₃F) |

|---|---|---|

| Acidity (pKa) | pKa₁: -3 | pKa: -15 (superacid) |

| Stability | Stable | Reacts with water explosively |

| Applications | Bulk chemical production | Catalyst in organic synthesis |

| Reactivity | Strong oxidizer | Extreme fluorinating agent |

| Safety | Corrosive (Class 8) | Highly toxic; releases HF |

HSO₃F is prized in niche chemical reactions but requires stringent handling due to its reactivity .

Key Research Findings

- Thermodynamic Stability : Sulfuric acid’s stability under ambient conditions contrasts sharply with sulfurous acid’s tendency to decompose .

- Industrial Versatility : H₂SO₄’s role in fertilizer production is unmatched, whereas sulfamic acid’s niche applications highlight its lower environmental impact .

- Safety Profiles : Sulfamic acid’s low reactivity (Reactivity Rating 0) makes it preferable for consumer products, while HSO₃F’s hazards limit its use to controlled environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.